2-Chloro-5-methyl-4-phenyl-1,3-oxazole
Description
2-Chloro-5-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 2, a methyl group at position 5, and a phenyl group at position 4. Its molecular formula is C${10}$H${8}$ClNO, with a molecular weight of 193.63 g/mol. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic and steric properties.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
JXOANEUCRPHFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 2-chloro-5-methyl-4-phenyl-1,3-oxazole and analogous compounds:
Key Observations:
- Heteroatom Swap : Replacing oxygen with sulfur (as in 1,3-thiazole) enhances thermal stability and fluorescence properties, making thiazoles suitable for environmental sensing .
- Bioactivity: Amino-substituted oxazoles (e.g., BMS-337197) exhibit potent enzyme inhibition due to hydrogen-bonding capabilities, whereas halogenated derivatives prioritize lipophilicity .
Enzyme Inhibition
- IMPDH Inhibition: 2-Amino-1,3-oxazole derivatives (e.g., BMS-337197) show nanomolar IC$_{50}$ values, attributed to the amino group’s interaction with IMPDH’s active site. In contrast, chloro- and bromo-substituted oxazoles may require additional functional groups for comparable efficacy .
- Aromatase Inhibition : 5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) demonstrate sub-micromolar activity, suggesting bromine’s bulky halide enhances target binding .
Antimicrobial and Anticancer Potential
- Thiazole Derivatives : 2-Chloro-5-methyl-4-phenyl-1,3-thiazole is structurally analogous but exhibits distinct applications in membrane polarity studies due to sulfur’s fluorescence-quenching properties .
- Benzoxazoles : 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole (CAS 38002-61-8) shares a chloro-phenyl motif but lacks the oxazole’s five-membered ring, reducing conformational flexibility .
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